methyl 2-hydroxy-4-methanesulfonamidobenzoate
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Overview
Description
Methyl 2-hydroxy-4-methanesulfonamidobenzoate is a chemical compound with a complex structure that includes a benzoate core, a hydroxyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-4-methanesulfonamidobenzoate typically involves the esterification of 2-hydroxy-4-methanesulfonamidobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-methanesulfonamidobenzoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methanesulfonamide group can be reduced to form a primary amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 2-hydroxy-4-methanesulfonamidobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-4-methanesulfonamidobenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methanesulfonamide group can interact with various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate: Lacks the methanesulfonamide group, resulting in different chemical properties and applications.
Methyl 4-methanesulfonamidobenzoate: Lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness
Methyl 2-hydroxy-4-methanesulfonamidobenzoate is unique due to the presence of both the hydroxyl and methanesulfonamide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
1610860-51-9 |
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Molecular Formula |
C9H11NO5S |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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